5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole
Description
5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is a halogenated heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a methyl group and at position 5 with a branched 3-bromo-2-methylpropyl chain.
Properties
Molecular Formula |
C7H11BrN2S |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
5-(3-bromo-2-methylpropyl)-4-methylthiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-5(4-8)3-7-6(2)9-10-11-7/h5H,3-4H2,1-2H3 |
InChI Key |
DPTREBRJZDLCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CC(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable precursor, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: It can be used in the development of new pharmaceuticals, particularly as a scaffold for designing molecules with antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Electronic Differences
*Calculated based on formula.
Key Observations :
- Electronic Effects : The target compound’s bromoalkyl group is electron-withdrawing, enhancing electrophilicity at the adjacent carbon for substitution reactions. Sulfonyl groups (e.g., ) are stronger electron-withdrawing moieties, while thioethers (e.g., ) are electron-donating.
Reactivity Comparison :
- The target compound’s bromine is primed for substitution (e.g., Suzuki coupling or amine alkylation), similar to bromoaryl derivatives ().
- Sulfonyl-containing analogs () exhibit lower reactivity in substitution due to the strong electron-withdrawing sulfonyl group.
Physicochemical Properties
Table 3: Predicted and Experimental Physical Properties
*Estimated based on molecular weight and substituents.
Insights :
- Bromine increases molecular weight and density compared to non-halogenated analogs.
- Sulfonyl groups () may improve thermal stability due to strong intermolecular interactions.
Table 4: Reported Bioactivities of Analogous Compounds
Functional Comparison :
- Thiol-containing derivatives () show broader pesticidal activity due to reactive SH groups.
Biological Activity
5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole class, characterized by its unique five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various cellular pathways through specific molecular interactions.
Chemical Structure and Properties
- Molecular Formula : C8H12BrN4S
- Molecular Weight : 235.15 g/mol
- Structure : The compound features a bromo-substituted propyl group and a methyl group attached to the thiadiazole ring, enhancing its reactivity and biological interactions.
The biological activity of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, influencing various cellular pathways relevant to therapeutic applications. The presence of the bromine atom in the structure is significant as it enhances the electrophilicity of the compound, facilitating these interactions.
Antimicrobial Activity
Research indicates that compounds within the thiadiazole class exhibit notable antibacterial and antifungal properties. A study evaluating various thiadiazole derivatives found that those with structural similarities to 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole demonstrated significant antimicrobial activity against Gram-positive bacteria and fungi. Specifically, compounds were tested for their Minimum Inhibitory Concentration (MIC) values using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole | 32 | Staphylococcus aureus |
| Thiadiazole Derivative A | 16 | Escherichia coli |
| Thiadiazole Derivative B | 8 | Candida albicans |
These findings suggest that 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole could be a promising candidate for further development as an antimicrobial agent .
Case Studies
- Inhibition of Enzymatic Activity : A study explored the effects of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole on specific enzymes related to bacterial resistance mechanisms. The compound was shown to inhibit enzymes responsible for biofilm formation in Staphylococcus aureus, suggesting potential use in combating antibiotic resistance.
- Antiviral Potential : Another investigation assessed the antiviral properties of thiadiazole derivatives against SARS-CoV-2. Compounds similar in structure to 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole were evaluated for their ability to inhibit viral proteases critical for viral replication. Results indicated significant inhibition at submicromolar concentrations .
Pharmacokinetics and Toxicity
While the biological activity is promising, further studies are required to assess the pharmacokinetics and toxicity profiles of 5-(3-Bromo-2-methylpropyl)-4-methyl-1,2,3-thiadiazole. Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics will be crucial for evaluating its viability as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
